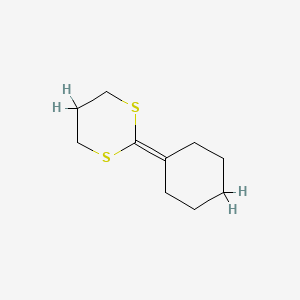
2-Cyclohexylidene-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylidene-1,3-dithiane is an organic compound characterized by a cyclohexylidene group attached to a 1,3-dithiane ring. This compound is part of the dithiane family, which are known for their versatility in organic synthesis, particularly as protective groups for carbonyl compounds and as intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexylidene-1,3-dithiane can be synthesized through the reaction of cyclohexanone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylidene-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding carbonyl compound.
Substitution: The dithiane ring can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like organolithium or Grignard reagents are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding carbonyl compounds.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
2-Cyclohexylidene-1,3-dithiane has several applications in scientific research:
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexylidene-1,3-dithiane involves its ability to act as a nucleophilic acylating agent. The compound can undergo lithiation to form a nucleophilic species that reacts with various electrophiles. This “umpolung” reactivity allows for the formation of carbon-carbon bonds in a manner that is not possible with traditional carbonyl compounds .
Comparison with Similar Compounds
1,3-Dithiane: A well-known protective group for carbonyl compounds and a versatile intermediate in organic synthesis.
1,3-Dithiolane: Similar to dithianes but with a five-membered ring.
Oxathiolanes: Compounds with similar reactivity but containing oxygen and sulfur atoms.
Uniqueness: 2-Cyclohexylidene-1,3-dithiane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other dithianes and related compounds. Its ability to form stable intermediates and undergo a variety of chemical transformations makes it a valuable tool in synthetic chemistry .
Properties
CAS No. |
37891-71-7 |
|---|---|
Molecular Formula |
C10H16S2 |
Molecular Weight |
200.4 g/mol |
IUPAC Name |
2-cyclohexylidene-1,3-dithiane |
InChI |
InChI=1S/C10H16S2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-8H2 |
InChI Key |
OMXIGIZYXZCNPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2SCCCS2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


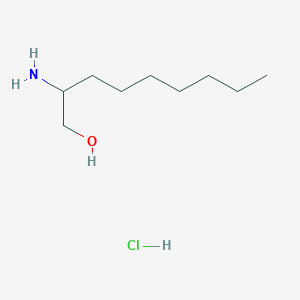
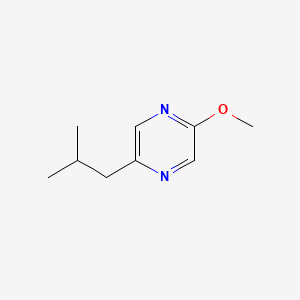
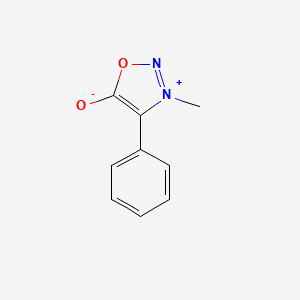
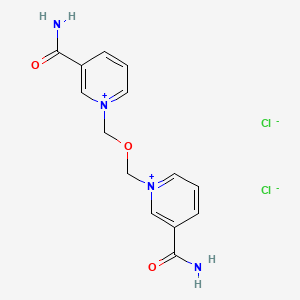
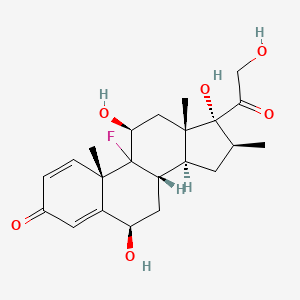
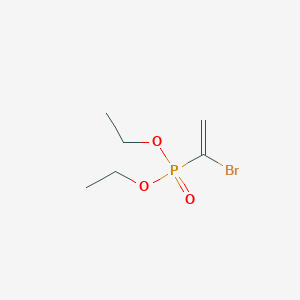
![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
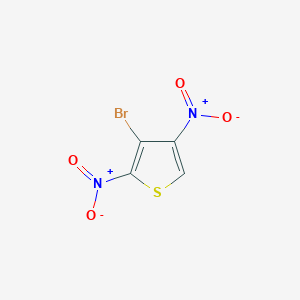
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)
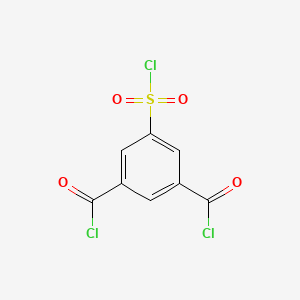
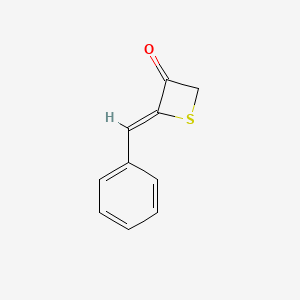

![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)

